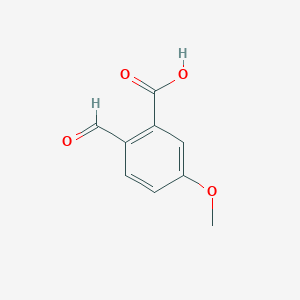
2-Formyl-5-methoxybenzoic acid
Cat. No. B1352372
Key on ui cas rn:
4785-56-2
M. Wt: 180.16 g/mol
InChI Key: LMWSIQGMRIVDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633312B2
Procedure details


10 g (61 mmol) of 6-methoxyphthalide, 11.4 g (64.0 mmol) of NBS and 200 ml of chlorobenzene are mixed, while stirring, the suspension is heated to 85° C. and 2 ml of a solution of 100 mg of AIBN in 10 ml of chlorobenzene are added. In the course of a few minutes, the temperature rises to 110° C. and a red solution forms. After the rise in-temperature has subsided, the remaining 8 ml are added and the mixture is stirred at 85° C. for 40 min. After cooling to 0° C., the succinimide which has precipitated out is filtered off and rinsed with chlorobenzene. The filtrate is concentrated until an oily residue forms, which is taken up in 10% strength NaOH solution, and the mixture is washed three times with 300 ml of methylene chloride each time. After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour. The acid thereby precipitates out in the form of a white precipitate, which is filtered off.



[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][O:8][C:9]2=[O:10])=[CH:5][CH:4]=1.C1C(=O)N(Br)C(=[O:16])C1.CC(N=NC(C#N)(C)C)(C#N)C>ClC1C=CC=CC=1>[CH:7]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12][C:11]=1[C:9]([OH:8])=[O:10])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2COC(=O)C2=C1
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In the course of a few minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to 110° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining 8 ml are added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 85° C. for 40 min
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the succinimide which has precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with chlorobenzene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated until an oily residue forms, which
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture is washed three times with 300 ml of methylene chloride each time
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After acidification of the aqueous phase with concentrated HCl, the mixture is stirred at 0° C. for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid thereby precipitates out in the form of a white precipitate, which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)C1=C(C(=O)O)C=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
